(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one
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Overview
Description
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one is an organic compound with the molecular formula C18H32O2. It is a member of the oxacyclotridecane family, characterized by a 13-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a hexyl side chain and a double bond at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one typically involves the cyclization of a linear precursor. One common method is the ring-closing metathesis (RCM) reaction, which uses a ruthenium-based catalyst to form the 13-membered ring. The reaction conditions often include:
Catalyst: Grubbs’ catalyst
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hexyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Formed from the reduction of the carbonyl group.
Brominated Compounds: Formed from the substitution of the hexyl side chain.
Scientific Research Applications
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one: Unique due to its specific stereochemistry and functional groups.
Other Oxacyclotridecanes: Similar in structure but may differ in side chains and functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H32O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(10Z,13R)-13-hexyl-1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9-/t17-/m1/s1 |
InChI Key |
MLZOTJKUDBBLDQ-QJWNTBNXSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1C/C=C\CCCCCCCC(=O)O1 |
Canonical SMILES |
CCCCCCC1CC=CCCCCCCCC(=O)O1 |
Origin of Product |
United States |
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